H-Cys-Val-2-Nal-Met-OH
Description
Overview of Peptidomimetics in Chemical Biology and Medicinal Chemistry
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor affinity. merckmillipore.comresearchgate.net In the fields of chemical biology and medicinal chemistry, the design and synthesis of peptidomimetics represent a crucial strategy for developing novel therapeutic agents and research tools. merckmillipore.commerckmillipore.com By modifying the peptide backbone or incorporating unnatural amino acids, researchers can overcome the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation. merckmillipore.comresearchgate.net This approach has led to the development of a wide array of compounds that can modulate protein-protein interactions, inhibit enzyme activity, or act as receptor agonists or antagonists, with applications spanning from anticancer to antimicrobial research. merckmillipore.comresearchgate.net
Significance of H-Cys-Val-2-Nal-Met-OH as a Research Compound
This compound is a synthetic peptidomimetic that has garnered attention primarily for its potent inhibitory activity against a specific enzyme. merckmillipore.com Its structure, which incorporates the unnatural amino acid 2-naphthylalanine (2-Nal), is key to its biological function. The significance of this compound in a research context is twofold. Firstly, it serves as a powerful tool for studying the physiological and pathological roles of its target enzyme, farnesyltransferase. Secondly, its unique chemical structure, particularly the terminal cysteine residue, has made it a valuable scaffold for the development of diagnostic agents. researchgate.net
Historical Context of Farnesyltransferase Inhibitors (FTIs) and Related Research
The development of farnesyltransferase inhibitors (FTIs) emerged from the understanding that the post-translational modification of certain proteins, particularly the Ras family of small GTPases, is crucial for their function. acs.org The Ras proteins are key regulators of cell growth, differentiation, and survival, and mutations in Ras genes are frequently found in human cancers. For Ras to function, it must be localized to the cell membrane, a process that is initiated by the enzyme farnesyltransferase (FTase), which attaches a farnesyl lipid group to the protein. researchgate.net
In the late 1980s and early 1990s, the strategy of inhibiting FTase to block the function of oncogenic Ras gained significant traction in cancer research. This led to the discovery and development of a variety of FTIs, including peptidomimetic compounds designed to mimic the C-terminal CAAX motif of the Ras protein, which is the recognition site for FTase. This compound emerged from this era of research as a potent and selective inhibitor. merckmillipore.com While the initial clinical focus of FTIs was on cancer, their application has since expanded to other genetic disorders, such as progeria, where a farnesylated protein is also implicated.
Research Trajectories and Potential Applications of this compound
The research trajectory of this compound has evolved from its initial investigation as a potential anticancer agent to its use as a sophisticated research tool in various biomedical fields. Current and potential applications are primarily centered on two areas:
Oncological and Cardiovascular Research: As a potent FTI, the compound continues to be relevant in studies investigating Ras-mediated signaling pathways. Research has explored its effects in models of hypertension and diabetes, where Ras-GTPase activity is implicated in end-organ damage.
Radiopharmaceutical Development: The presence of a terminal cysteine allows for the chelation of metallic radionuclides. This property has been exploited in studies to label the peptide with technetium-99m, a gamma-emitting radionuclide widely used in diagnostic imaging. researchgate.netresearchgate.net This creates the potential for developing new imaging agents for diseases where farnesyltransferase is upregulated.
Detailed Research Findings
Potent Farnesyltransferase Inhibition
This compound was identified as a highly potent inhibitor of p21ras farnesyltransferase. Early studies established its efficacy in vitro, demonstrating a significant ability to block the farnesylation of the Ras protein.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| This compound | p21ras Farnesyltransferase (FTase) | 12 nM | merckmillipore.com |
This high potency makes it a valuable tool for dissecting the roles of farnesylated proteins in cellular signaling.
Application in Radiopharmaceutical Chemistry
A significant area of research for this compound has been its use in the development of radiolabeled peptides. The terminal cysteine residue provides a coordination site for the technetium-99m nitrido core ([⁹⁹mTc≡N]²⁺), allowing for the creation of a stable radiopharmaceutical agent.
A study by Boschi et al. (2001) detailed a novel method for labeling small peptides, including this compound, with technetium-99m. researchgate.net This procedure involves the reaction of the peptide with a pre-formed technetium-99m nitrido complex, resulting in a high yield of the radiolabeled peptide. researchgate.netresearchgate.net The resulting complex, [⁹⁹mTc(N)(PXP)(H-Cys-Val-2-Nal-Met-O)] (where PXP is a diphosphine ligand), demonstrated stability and favorable characteristics for potential in vivo imaging applications. researchgate.net This research highlights the utility of this compound as a platform for designing target-specific radiopharmaceuticals.
Use in Cardiovascular and Metabolic Disease Research
Research by Benter and colleagues has utilized this compound to investigate the role of Ras-GTPase in the pathophysiology of hypertension and diabetes. In experimental models, they have shown that increased Ras-GTPase activity contributes to the development of hypertension and associated end-organ damage. Chronic administration of this compound was found to attenuate the elevation of blood pressure and prevent hypertension-related cardiac and renal damage. Furthermore, in models of diabetes, the inhibitor normalized altered vascular reactivity, suggesting a key role for Ras-GTPase in the vascular complications of the disease. These studies underscore the value of this compound as a pharmacological tool to probe the involvement of farnesylation-dependent pathways in non-cancerous diseases.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSWNVHTKOMLQ-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658614 | |
| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158022-12-9 | |
| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Characterization
Solid-Phase Peptide Synthesis (SPPS) of H-Cys-Val-2-Nal-Met-OH
Solid-phase peptide synthesis (SPPS) is the predominant method for the preparation of this compound, offering advantages in terms of efficiency and purification of the final product. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of such peptides.
Optimization of Coupling Conditions and Protecting Group Strategies
The successful synthesis of this compound relies on the careful selection of protecting groups for the reactive side chains of the amino acid residues and the optimization of the coupling reactions.
The choice of protecting groups is critical to prevent unwanted side reactions during peptide chain elongation. For the N-terminal amine, the Fmoc group is standard. For the side chains, the following protecting groups are typically utilized:
Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation. The trityl (Trt) group is a common choice for its protection due to its lability in the final cleavage step with trifluoroacetic acid (TFA).
Valine (Val): The side chain of valine is non-reactive and does not require a protecting group.
2-Naphthylalanine (2-Nal): The naphthyl group is generally stable under SPPS conditions and does not necessitate protection.
Methionine (Met): The thioether side chain of methionine is susceptible to oxidation. While it can be left unprotected, careful handling and the use of scavengers during cleavage are essential to prevent the formation of methionine sulfoxide.
Efficient coupling of the amino acid residues is paramount for achieving a high yield of the desired peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyano(hydroxyimino)acetate (OxymaPure), or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The bulky nature of the valine and 2-naphthylalanine residues may lead to slower coupling kinetics, potentially requiring double coupling steps to ensure complete reaction.
Table 1: Protecting Group Strategy for SPPS of this compound
| Amino Acid Residue | N-α-Protecting Group | Side Chain Protecting Group |
| Met | Fmoc | None |
| 2-Nal | Fmoc | None |
| Val | Fmoc | None |
| Cys | Fmoc | Trt (Trityl) |
Cleavage and Deprotection Procedures
Following the successful assembly of the peptide chain on the solid support, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).
A specific "cleavage cocktail" is used to scavenge the reactive cationic species generated during the deprotection process, thereby preventing side reactions. For a peptide containing both cysteine and methionine, a common cleavage cocktail would be Reagent K or a similar mixture. The composition of a typical cleavage cocktail is detailed below.
Table 2: Example of a Cleavage Cocktail for this compound
| Reagent | Function | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | ~82.5% |
| Phenol | Scavenger for carbocations | ~5% |
| Water | Scavenger, aids in solubility | ~5% |
| Thioanisole | Scavenger, protects Met | ~5% |
| 1,2-Ethanedithiol (EDT) | Scavenger, protects Cys | ~2.5% |
The resin is treated with this cocktail for a period of 2-4 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed to remove residual scavengers and byproducts.
Solution-Phase Peptide Synthesis Approaches
While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex or modified peptides. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before the removal of the N-terminal protecting group for the next coupling reaction. This method is generally more labor-intensive and requires more extensive purification at each step compared to SPPS. For a tetrapeptide like this compound, a fragment condensation approach could be employed, where two dipeptide fragments are synthesized and then coupled together.
Advanced Purification Techniques for Peptide Purity Assessment
The crude peptide obtained after synthesis and cleavage contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, a robust purification step is essential.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides. The separation is based on the hydrophobicity of the peptide. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent, typically acetonitrile, in water, with both solvents containing a small amount of an ion-pairing agent like TFA (0.1%). The hydrophobic nature of the 2-naphthylalanine residue in this compound will significantly influence its retention time on the RP-HPLC column.
Table 3: General RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 220 nm and 280 nm |
Fractions are collected and analyzed by analytical RP-HPLC to assess their purity. Those fractions meeting the required purity level (typically >95%) are pooled and lyophilized to obtain the final peptide as a fluffy, white powder.
Analytical Spectroscopic and Chromatographic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final peptide product. A sharp, single peak at the expected retention time is indicative of a pure compound.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The experimentally determined mass should match the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The aromatic protons of the 2-naphthylalanine residue will have characteristic signals in the downfield region of the 1H NMR spectrum.
Table 4: Expected Analytical Data for this compound
| Analysis | Expected Result |
| HPLC Purity | >95% |
| Mass Spectrometry | Calculated Molecular Weight: 548.7 g/mol Observed [M+H]⁺: ~549.7 m/z |
| ¹H NMR | Characteristic peaks for each amino acid residue, including aromatic signals for 2-Nal |
Biochemical and Enzymological Studies of Farnesyltransferase Inhibition
Potency and Efficacy of H-Cys-Val-2-Nal-Met-OH as a Farnesyltransferase (Ftase) Inhibitor
This compound is recognized as a potent synthetic inhibitor of p21ras farnesyltransferase (FTase). cellmano.commerckmillipore.com Its efficacy is demonstrated by its ability to disrupt the function of the Ras oncogene, a key target in cancer research. cellmano.com
The inhibitory potency of this compound against FTase has been quantified by its half-maximal inhibitory concentration (IC50). Studies have determined the IC50 value to be 12 nM. cellmano.commerckmillipore.comsigmaaldrich.com This low nanomolar value indicates a high affinity of the inhibitor for the enzyme. The inhibition of rat brain Ras FTase activity occurs in a dose-dependent manner. cellmano.com
Table 1: Inhibitory Potency of this compound against Farnesyltransferase
| Parameter | Value |
|---|
| IC50 | 12 nM |
While detailed kinetic studies and the specific mechanism of action (e.g., competitive, non-competitive) for this compound are not extensively detailed in the provided search results, its structural similarity to the C-terminal tetrapeptide of Ras proteins (the CAAX box) suggests a competitive or peptidomimetic mode of inhibition. Farnesylation, the process catalyzed by FTase, involves the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within the CAAX motif of a target protein. google.com Inhibitors like this compound likely compete with the natural protein substrate for binding to the active site of FTase.
Comparative Studies with Natural Farnesyltransferase Substrates and Other Inhibitors
This compound is a synthetic inhibitor designed to mimic the C-terminal CAAX motif of FTase substrates, such as the Ras protein. google.com The goal of such peptidomimetics is to offer greater stability and longer biological half-lives compared to their natural peptide counterparts. unc.edu While direct comparative studies with a broad range of other inhibitors are not detailed in the provided results, its characterization as a "most potent synthetic inhibitor" suggests it holds a significant position in its class. cellmano.commerckmillipore.com
Cellular Assays for Ftase Inhibition (excluding clinical data)
The utility of this compound extends to its use in labeling short peptide sequences for research purposes. medchemexpress.comacs.orgmedchemexpress.comresearchgate.net This application implies its use in cellular contexts to probe FTase activity and its downstream effects. For instance, labeled versions of this inhibitor could be used as tracers to monitor its interaction with FTase within a cell or to study the consequences of FTase inhibition on cellular processes.
Structure Activity Relationships Sar and Peptide Design Principles
Conformational Analysis of H-Cys-Val-2-Nal-Met-OH
While direct conformational studies on this compound are not extensively detailed in publicly available literature, significant insights can be gleaned from computational and experimental analyses of closely related tetrapeptide inhibitors of Ftase, such as Cys-Val-Ile-Met (CVIM). Computational studies on CVIM have revealed that it can adopt several low-energy conformations in an aqueous environment, including extended, Type I bend, and other bend structures, which are energetically very similar. nih.gov The extended conformation is considered to be the active conformation for inhibiting the farnesylation of the Ras oncogene product. nih.gov
Molecular dynamics simulations of tetrapeptide inhibitors bound to Ftase suggest that they often adopt an extended conformation within the enzyme's active site. nih.gov This extended structure allows for crucial interactions between the peptide's backbone and side chains with the enzyme. It is proposed that certain tetrapeptide inhibitors can bind in a non-productive conformation, stabilized by an ion pair between their N-terminus and the α-phosphate of the farnesyl diphosphate (B83284) (FPP) substrate. nih.gov This alternative binding mode can significantly alter the geometry of the crucial cysteine residue, thereby inhibiting the catalytic reaction. nih.gov Given the structural similarities, it is highly probable that this compound also exists in a conformational equilibrium between an extended, active conformation and potentially other folded or bent structures.
Contribution of Individual Amino Acid Residues to Ftase Inhibition Activity
The N-terminal cysteine residue is arguably the most critical component for the inhibitory function of this compound. Farnesyltransferase is a zinc metalloenzyme, and the thiol group of the cysteine residue is essential for coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. nih.govnih.gov This coordination is a key step in the binding of the inhibitor to the enzyme. nih.gov Spectroscopic studies on cobalt-substituted Ftase have demonstrated that the substrate's cysteine thiolate directly coordinates to the metal ion in the ternary complex of the enzyme, isoprenoid, and peptide substrate. nih.gov This interaction is believed to activate the cysteine thiol for nucleophilic attack on the farnesyl diphosphate in a substrate, a step that is blocked by inhibitors like this compound. nih.gov Furthermore, the free amino group of the N-terminal cysteine in tetrapeptide inhibitors can form an ion pair with the α-phosphate of the FPP, which stabilizes a non-productive binding conformation and enhances inhibitory activity. nih.govnih.gov
The aliphatic amino acids, valine and methionine, in the this compound sequence contribute significantly to the peptide's conformation and its hydrophobic interactions with the active site of farnesyltransferase.
The hydrophobic nature of both valine and methionine side chains is critical for the sequestration of the peptide within the enzyme's active site, shielding it from the aqueous environment and promoting a stable binding interaction. nih.gov
| Amino Acid Residue | Position | Key Contribution to Ftase Inhibition | Interaction Type |
|---|---|---|---|
| Cysteine (Cys) | 1 | Coordinates with the active site Zn²⁺ ion; N-terminus can form an ion pair with FPP. | Metal Coordination, Ionic Interaction |
| Valine (Val) | 2 | Influences backbone conformation due to β-branching; hydrophobic interactions. | Steric Effects, Hydrophobic Interactions |
| 2-Naphthylalanine (2-Nal) | 3 | Enhances inhibitory potency and selectivity through extensive hydrophobic and aromatic interactions. | Hydrophobic and Aromatic Interactions |
| Methionine (Met) | 4 | Anchors the C-terminus in a hydrophobic pocket. | Hydrophobic Interactions |
The substitution of the second aliphatic amino acid in the CAAX motif with an aromatic residue, such as phenylalanine or, in this case, the bulkier 2-naphthylalanine, is a key feature that transforms the peptide from a potential substrate into a potent inhibitor. nih.govaacrjournals.org The large, hydrophobic naphthyl group of 2-Nal can engage in extensive van der Waals and hydrophobic interactions within a large hydrophobic pocket in the Ftase active site. aacrjournals.org This enhanced interaction significantly increases the binding affinity and, consequently, the inhibitory potency of the peptide.
Studies have shown that replacing phenylalanine with a 2-naphthylalanine residue can maintain the molecular geometry of the peptide. researchgate.net The aromatic side chain of 2-Nal is believed to act in concert with the positively charged N-terminal cysteine to render the peptide resistant to farnesylation, thereby making it a pure inhibitor. nih.gov The increased surface area of the naphthyl group compared to a phenyl group allows for more extensive contact with hydrophobic residues in the enzyme's active site, which likely contributes to both higher potency and potentially greater selectivity for Ftase over other related enzymes.
Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is a key strategy for improving its pharmacological properties, such as stability, cell permeability, and inhibitory potency.
Based on the structure-activity relationships of tetrapeptide Ftase inhibitors, several modifications can be envisioned to create more effective analogs of this compound.
N-Terminal Modifications: The free amino group of the N-terminal cysteine is crucial for its inhibitory mechanism. Derivatization of this group with acetyl, octanoyl, or cholic acid residues in similar tetrapeptides has been shown to restore the ability of these peptides to be farnesylated. nih.gov This suggests that while the free amine is important for the inhibitory activity of the parent compound, its modification could be a strategy to modulate activity or create prodrugs.
Backbone Modifications: To increase proteolytic stability, the peptide backbone can be modified. This can include the introduction of pseudopeptide bonds or the incorporation of non-natural amino acids. nih.gov
Side Chain Substitutions:
Position 2 (Valine): While valine's β-branching is important, substitutions with other aliphatic amino acids like isoleucine or leucine (B10760876) could be explored to fine-tune the hydrophobic interactions and conformational preferences.
Position 3 (2-Naphthylalanine): The aromatic nature of this position is critical. Analogs could incorporate other bulky aromatic or heteroaromatic amino acids to probe the steric and electronic requirements of the hydrophobic pocket.
Position 4 (Methionine): The C-terminal residue can be varied. While methionine is effective, other amino acids with hydrophobic side chains could be substituted to optimize the interaction with the C-terminal binding pocket.
Cyclization: Cyclization is a common strategy in peptide drug design to constrain the conformation and increase stability. mdpi.com For this compound, cyclization could be achieved through various chemical strategies, potentially locking the peptide into its bioactive, extended conformation.
Introduction of Conformational Constraints (e.g., Cyclization)
Constraining the conformation of a linear peptide is a widely used strategy in medicinal chemistry to enhance its biological activity, selectivity, and metabolic stability. For a tetrapeptide like this compound, cyclization is a primary method for achieving this. Cyclization reduces the number of accessible conformations, which can pre-organize the peptide into its bioactive shape, leading to a more favorable binding entropy upon interaction with its biological target. nih.gov
Several cyclization strategies could be envisioned for this peptide, leveraging its existing amino acid residues:
Disulfide Bridge: The presence of a cysteine (Cys) residue is a natural handle for cyclization. A second cysteine or a related thiol-containing residue could be introduced into the sequence to form a disulfide bond. This is one of the most common methods for peptide cyclization.
Head-to-Tail Cyclization: The N-terminal amine of cysteine can be linked to the C-terminal carboxyl group of methionine to form a cyclic tetrapeptide. This creates a highly constrained structure. The synthesis of such strained cyclic tetrapeptides can be challenging and may require specialized chemical strategies to favor cyclization over dimerization or polymerization. nih.gov
Side-Chain to Side-Chain or Side-Chain to Main-Chain Cyclization: The side chains of the amino acids could be linked. For example, the cysteine thiol could be linked to a modified side chain of another residue, or to one of the termini.
The choice of cyclization strategy would have a significant impact on the resulting three-dimensional structure and, consequently, the biological activity. The table below illustrates potential cyclization strategies and their rationales.
| Cyclization Strategy | Residues Involved (Hypothetical) | Rationale |
| Disulfide Bridge | Cys and an additional introduced Cys | Mimics natural cyclic peptides, relatively straightforward synthesis. |
| Head-to-Tail | N-terminus (Cys) and C-terminus (Met) | Creates a highly constrained cyclic backbone, significantly reduces flexibility. |
| Side-Chain to Backbone | Cys thiol and C-terminal carboxyl | Induces a specific turn structure, less common but can be effective. |
Peptidomimetic Scaffolds and Non-Peptide Linkers
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified, non-peptidic structures. nih.gov The goal of designing peptidomimetics is to overcome the limitations of natural peptides, such as poor oral bioavailability and rapid degradation by proteases. For this compound, several approaches could be taken to develop peptidomimetic scaffolds.
Backbone Modifications: The peptide bonds (-CO-NH-) can be replaced with more stable linkers. For example, reduced amide bonds (-CH2-NH-), ethers (-CH2-O-), or other non-peptidic linkers can be introduced to increase resistance to enzymatic degradation.
Scaffold-Based Mimetics: The key pharmacophoric elements (the side chains of Cys, Val, 2-Nal, and Met) can be attached to a non-peptide scaffold. This scaffold would be designed to hold the side chains in the correct spatial orientation for binding to the target protein. The choice of scaffold is critical and can range from simple aromatic rings to more complex heterocyclic structures.
Incorporation of Unnatural Amino Acids: The use of 2-naphthylalanine (2-Nal) already classifies this compound as a peptidomimetic. medchemexpress.com Further modifications could involve replacing other residues with non-proteinogenic amino acids to introduce novel structural features or to probe structure-activity relationships. For instance, replacing Valine with a more constrained amino acid could further restrict the peptide's conformation.
The development of peptidomimetic scaffolds is a complex process that often involves computational modeling and extensive synthetic chemistry. The table below outlines some hypothetical peptidomimetic strategies for this compound.
| Peptidomimetic Strategy | Modification Example | Rationale |
| Backbone Bond Replacement | Replace Val-2-Nal amide bond with a thioether | Increase metabolic stability against peptidases. |
| Non-Peptide Scaffold | Attach key side chains to a benzodiazepine (B76468) scaffold | Mimic the spatial arrangement of the pharmacophore in a non-peptidic context for improved oral bioavailability. |
| Further Unnatural Residues | Replace Met with norleucine | Probe the importance of the sulfur atom in the methionine side chain for biological activity. |
Coordination Chemistry and Radiopharmaceutical Research Applications
Chelation Properties of H-Cys-Val-2-Nal-Met-OH with Metal Centers
The ability of a molecule to bind to a central metal ion is defined by its chelation properties. For peptides, these properties are determined by the constituent amino acids and their functional groups, which can act as donor atoms for coordination. The peptide this compound possesses several potential donor sites, with the cysteine residue being of primary importance for metal binding.
In the design of radiopharmaceuticals, the organic molecule that binds to the metallic radionuclide is known as a ligand. The ideal ligand forms a stable complex with the metal, ensuring that the radionuclide remains attached to the targeting molecule as it travels through the body. The development of technetium-99m (99mTc) based agents has been a significant focus of radiopharmaceutical science due to the ideal nuclear properties of 99mTc for Single Photon Emission Computed Tomography (SPECT) imaging. alraziuni.edu.yeiaea.orgrsc.org
The design of ligands for 99mTc often involves incorporating specific functional groups that have a high affinity for the technetium metal center. nih.gov The cysteine residue in the this compound sequence provides a thiol group (-SH), which is a powerful chelating agent for heavy metals like technetium. nih.gov Sulfhydryl-containing compounds have long been recognized for their ability to chelate metals, making cysteine a key component in designing peptides for radiolabeling. nih.gov The presence of the cysteine residue suggests that this compound is designed to act as a chelator for a technetium core, such as the nitrido [Tc≡N] core, which can be complexed by ligands containing sulfur donor atoms. researchgate.netmdpi.com
For a peptide like this compound, the coordination with a metal center such as technetium would likely involve the sulfur atom of the cysteine residue. Other potential donor atoms could include the nitrogen atoms of the peptide backbone and the sulfur atom of the methionine residue. The final stoichiometry and geometry depend on the specific technetium core used and the reaction conditions. For example, a Tc(V) core might coordinate with two bidentate ligands or one tetradentate ligand, resulting in different complex structures. unm.edu While the exact stoichiometry and coordination geometry for a complex of this compound are not detailed in the available literature, the principles of coordination chemistry suggest that the peptide would wrap around the metal center, forming a stable, multi-ring chelate structure. The choice of metal, its oxidation state, and the counter-ions present can all influence the final structure of the complex. researchgate.net
Preclinical Evaluation of 99mTc-Labeled this compound Derivatives
Before any new radiopharmaceutical can be considered for further studies, it must undergo rigorous preclinical evaluation. This process involves assessing its behavior and characteristics both in the test tube (in vitro) and in living organisms (in vivo), typically animal models. nih.gov Research indicates that derivatives of this compound have been subject to such preclinical evaluation, including biodistribution studies in mice. researchgate.net
A critical step in preclinical evaluation is to determine the radiochemical purity and stability of the labeled compound. High radiochemical purity ensures that the observed biological distribution is due to the intended radiolabeled peptide and not to impurities like free, uncomplexed 99mTc. Stability studies assess whether the 99mTc remains bound to the peptide over time, especially when challenged by other molecules it might encounter in the body. iaea.org
Standard methods for these assessments include High-Performance Liquid Chromatography (HPLC) and Instant Thin Layer Chromatography (ITLC). iaea.orgresearchgate.net For instance, the stability of a 99mTc-labeled peptide can be tested by incubating it in a solution containing cysteine and then analyzing the mixture by HPLC at various time points to see if the original complex remains intact. researchgate.net Generally, a radiochemical purity of over 90% is desired for in vivo studies. iaea.org
Table 1: Illustrative In Vitro Stability Data for a Generic 99mTc-Labeled Peptide
| Time Point | Radiochemical Purity (%) in Saline | Radiochemical Purity (%) in Human Serum |
|---|---|---|
| 0 h | > 98% | > 98% |
| 1 h | > 97% | > 96% |
| 4 h | > 95% | > 94% |
| 24 h | > 90% | > 88% |
This table provides example data to illustrate typical stability results for 99mTc-labeled peptides; specific data for this compound derivatives is not available in the provided search results.
In vivo studies are essential to understand how a radiolabeled peptide behaves within a living system. Biodistribution studies involve injecting the compound into animal models (often mice or rats) and then measuring the amount of radioactivity that accumulates in various organs and tissues at different times after injection. researchgate.netnih.gov This data provides crucial information about the peptide's pharmacokinetics, including its routes of absorption, distribution, metabolism, and excretion. nih.gov
For a potential imaging agent, desirable characteristics often include high uptake in the target tissue and rapid clearance from non-target tissues like the blood and muscle, which leads to a high target-to-background ratio. nih.gov For many 99mTc-labeled peptides, excretion occurs primarily through the kidneys. researchgate.net While it is known that biodistribution studies have been performed on derivatives of this compound, the specific quantitative results are not available in the provided sources. researchgate.net
Table 2: Example Biodistribution Data for a Generic 99mTc-Labeled Peptide in Mice (% Injected Dose per Gram of Tissue)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
|---|---|---|---|
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Liver | 3.0 ± 0.7 | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Kidneys | 15.0 ± 3.0 | 8.0 ± 1.5 | 2.0 ± 0.5 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Target Tumor | 10.0 ± 2.0 | 12.0 ± 2.5 | 8.0 ± 1.8 |
p.i. = post-injection. This table presents illustrative data. Specific biodistribution data for 99mTc-labeled this compound is not detailed in the search results.
Research Applications as a Molecular Imaging Probe (excluding human diagnostics)
Molecular imaging probes are powerful tools in biomedical research that allow for the non-invasive visualization of biological processes at the cellular and molecular level within living organisms. mdpi.comnih.gov Peptide-based probes, such as those derived from this compound, are designed to bind to specific biological targets, like receptors that are overexpressed on cancer cells. nih.gov
In a research setting, 99mTc-labeled peptides can be used in animal models to study disease progression, evaluate the effectiveness of new therapies, and better understand the underlying mechanisms of disease. rsc.org For example, a radiolabeled peptide that targets a specific receptor on tumor cells can be used to monitor tumor growth or regression in response to a new anti-cancer drug. thno.org The development of these probes involves a multidisciplinary effort, combining chemistry, biology, and radiochemistry to create agents with high affinity, selectivity, and stability for their intended target. mdpi.com The use of such probes is confined to preclinical research and does not include diagnostic applications in humans.
Advanced Characterization and Computational Studies
X-ray Crystallography of H-Cys-Val-2-Nal-Met-OH and Its Complexes
X-ray crystallography is a powerful technique for determining the precise atomic arrangement of a molecule in its crystalline state. For a compound like this compound, obtaining a crystal structure, particularly in a complex with its target enzyme, farnesyltransferase, would provide invaluable insights into its binding mode.
As of the current literature survey, there are no publicly available X-ray crystallography studies specifically for the this compound peptide. However, crystallographic studies of other peptidomimetic inhibitors in complex with FTase have revealed key structural features that are likely relevant to this compound. pnas.orgrsc.org These studies show that the C-terminal tetrapeptide of inhibitors, often referred to as the "CaaX box" (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid), binds in a hydrophobic pocket of the enzyme. pnas.orgresearchgate.net The cysteine thiol group coordinates with a zinc ion in the active site, a critical interaction for inhibition. rsc.orgresearchgate.net The conformation of the peptide backbone and the orientation of the amino acid side chains are crucial for high-affinity binding. pnas.orgnih.gov
A hypothetical crystallographic study of this compound complexed with FTase would aim to determine the following:
The precise coordination geometry of the cysteine thiol with the active site zinc ion.
The specific hydrogen bonding and hydrophobic interactions between the peptide and the enzyme.
The role of the 2-naphthylalanine (2-Nal) residue in enhancing binding affinity, likely through interactions with a hydrophobic pocket in the enzyme.
| Hypothetical Crystallographic Data for a Peptide-FTase Complex | Significance |
| Resolution | Indicates the level of detail in the electron density map. |
| Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |
| Key Interactions | Details the specific hydrogen bonds, ionic interactions, and van der Waals contacts between the inhibitor and the enzyme. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the three-dimensional structure and dynamics of molecules in solution, which more closely mimics the physiological environment. While no specific NMR studies for this compound have been published, the methodology for such an analysis is well-established for peptides. nih.gov
A comprehensive NMR analysis of this compound would involve a suite of experiments, including:
1D ¹H NMR: To identify the different types of protons in the molecule and their chemical environments.
2D COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the same amino acid residue.
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid's spin system.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
These NMR-derived restraints, combined with known geometric constraints (bond lengths, bond angles), would be used in molecular modeling programs to calculate an ensemble of structures representing the conformational flexibility of the peptide in solution. Such studies on related peptidomimetic inhibitors have often revealed a propensity for these molecules to adopt an extended conformation when binding to FTase, rather than a tight beta-turn. nih.gov
| Typical NMR Data for Peptide Structure Determination | Information Provided |
| Chemical Shifts (δ) | Information about the local electronic environment of each nucleus. |
| Scalar Coupling Constants (J) | Through-bond connectivity and dihedral angle information. |
| Nuclear Overhauser Effects (NOEs) | Through-space proximity of protons, used to determine internuclear distances. |
Computational Chemistry and Molecular Modeling
In the absence of experimental structural data, computational methods provide a powerful alternative for predicting the structure, dynamics, and binding characteristics of this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be performed using the known crystal structure of farnesyltransferase.
The process involves:
Preparation of the Receptor and Ligand: The FTase structure is prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of this compound is generated and optimized.
Docking Algorithm: A docking program samples a large number of possible conformations and orientations of the peptide within the enzyme's active site.
Scoring Function: The program then uses a scoring function to estimate the binding affinity for each pose, ranking the most likely binding modes.
Docking studies of similar peptidomimetic inhibitors have consistently shown the importance of the cysteine-zinc coordination and the hydrophobic interactions of the other amino acid side chains with the enzyme. rsc.org The bulky 2-naphthylalanine residue in this compound is expected to play a significant role in binding affinity by occupying a hydrophobic pocket within the FTase active site. researchgate.net
| Key Parameters in Molecular Docking | Description |
| Binding Affinity (e.g., kcal/mol) | A calculated estimate of the strength of the interaction between the ligand and the receptor. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. |
| Interacting Residues | The amino acids in the receptor that are predicted to be involved in binding the ligand. |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. An MD simulation of this compound, both free in solution and in complex with FTase, would offer insights into its conformational flexibility and the stability of its binding mode. nih.gov
The simulation would involve:
System Setup: The molecule(s) are placed in a simulation box, typically filled with water molecules to mimic a physiological environment.
Force Field Application: A force field is used to describe the potential energy of the system as a function of the atomic coordinates.
Integration of Equations of Motion: Newton's equations of motion are solved iteratively to calculate the trajectory of each atom over time.
Analysis of the MD trajectory can reveal:
The most stable conformations of the peptide.
The flexibility of different parts of the molecule.
The stability of key interactions (e.g., hydrogen bonds, salt bridges) between the inhibitor and the enzyme over time.
The mechanism of binding and unbinding.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com For farnesyltransferase inhibitors, a QSAR model could be developed using a dataset of peptidomimetic compounds with known inhibitory activities (IC₅₀ values).
The QSAR modeling process includes:
Data Set Preparation: A diverse set of farnesyltransferase inhibitors and their corresponding biological activities are collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A validated QSAR model for farnesyltransferase inhibitors could be used to:
Predict the inhibitory activity of new, untested compounds, including derivatives of this compound.
Identify the key molecular features that contribute to high inhibitory potency.
Guide the design of new inhibitors with improved activity and pharmacokinetic properties.
| Component | Description |
| This compound | L-Cysteinyl-L-valyl-L-2-naphthylalanyl-L-methionine |
| FTase | Farnesyltransferase |
| 2-Nal | 2-Naphthylalanine |
Broader Research Implications and Future Directions
Utility of H-Cys-Val-2-Nal-Met-OH as a Chemical Probe for Ras Signaling Pathways
The primary value of this compound and similar farnesyltransferase inhibitors (FTIs) in research lies in their function as chemical probes to dissect the Ras signaling cascade. The Ras family of small GTPases (including H-Ras, K-Ras, and N-Ras) requires a post-translational modification known as farnesylation to anchor to the cell membrane, a prerequisite for their signaling activity. pnas.orgashpublications.org By blocking the enzyme farnesyltransferase (FTase), inhibitors like this compound prevent Ras from reaching its site of action, thereby disrupting its downstream signaling. ashpublications.orgtandfonline.com
The use of these inhibitors has been instrumental in several key research findings:
Confirming the role of farnesylation: Early studies with FTIs provided definitive evidence that farnesylation is essential for the transforming activity of oncogenic Ras. pnas.org
Uncovering alternative prenylation: A crucial discovery made through the use of FTIs was that some Ras isoforms, particularly K-Ras and N-Ras, can undergo an alternative modification called geranylgeranylation when farnesylation is blocked. aacrjournals.org This finding explained why some tumors with K-Ras mutations were resistant to FTIs and highlighted the complexity of prenylation pathways. aacrjournals.org
Identifying other farnesylated targets: Research with FTIs revealed that Ras is not the only protein affected by these inhibitors. tandfonline.comresearchgate.net The inhibition of farnesylation of other proteins, such as RhoB, nuclear lamins (prelamin A), and centromere proteins (CENP-E, CENP-F), was found to contribute to the antitumor effects of FTIs. researchgate.netmdpi.comaacrjournals.org This expanded the understanding of the cellular processes regulated by farnesylation and the mechanism of action of FTIs beyond simple Ras inhibition. ashpublications.org For instance, the inhibition of RhoB farnesylation has been linked to growth blockade and increased apoptosis in tumor cells. researchgate.net
Probing signaling pathways: FTIs like LB42708 have been used to demonstrate the link between p21ras farnesylation and the NF-κB signaling pathway, a key regulator of inflammation. aai.org Studies have shown that inhibiting Ras farnesylation can suppress NF-κB activation, thereby reducing the expression of inflammatory genes. aai.org
These peptidomimetics serve as vital tools to explore the nuanced roles of farnesylated proteins in both normal physiology and disease states, paving the way for a more complete understanding of the complex signaling networks within the cell. springernature.com
Development of Advanced Peptidomimetics Targeting Enzyme Systems
The journey from initial peptide-based inhibitors to sophisticated non-peptidic molecules illustrates a significant evolution in drug design, driven by the lessons learned from compounds like this compound. The initial CAAX tetrapeptides, while potent inhibitors of FTase in enzymatic assays, suffered from poor cell permeability and rapid degradation by proteases, rendering them ineffective in cellular systems. acs.orgiiarjournals.org
The development of peptidomimetics represented a major step forward. By replacing parts of the peptide backbone with more stable chemical structures, researchers created inhibitors with improved pharmacological properties. pnas.orgacs.org This strategy involved several key innovations:
Backbone Modification: In early peptidomimetics like FTI-276, the central dipeptide of the CAAX motif was replaced with structures like 4-amino-2-phenylbenzoic acid to increase stability while maintaining the necessary hydrophobic interactions. psu.edunih.gov
Non-Thiol Mimetics: A significant challenge with early peptidomimetics was the presence of a thiol group (from cysteine), which is prone to oxidation and can cause adverse effects. nih.gov This led to the design of non-thiol inhibitors, where the cysteine was replaced with nitrogen-containing heterocycles (e.g., imidazole) or even aryl groups that could interact with the enzyme's active site without coordinating the zinc ion. nih.govaacrjournals.org
Transition to Small Molecules: The structural insights gained from peptidomimetics guided the development of entirely non-peptidic inhibitors like tipifarnib (B1682913) and lonafarnib (B1684561). mdpi.com These small molecules retained the key pharmacophoric features of the original peptides but possessed superior oral bioavailability and stability, allowing them to advance into clinical trials. mdpi.comnih.gov
Next-Generation Inhibitors: The field continues to evolve with the design of next-generation FTIs, such as KO-2806, which aim for improved potency, better pharmacokinetic profiles, and enhanced physicochemical properties compared to earlier candidates. kuraoncology.com Researchers are also discovering new chemical scaffolds, such as pyroglutamic acid derivatives, that show potent FTase inhibition, opening new avenues for inhibitor design. researchgate.net
This progression from simple peptides to advanced peptidomimetics and small molecules targeting enzymes like FTase showcases a rational drug design approach, where each generation of compounds builds on the successes and failures of its predecessors. nih.gov
Methodological Advancements in Peptide Synthesis and Labeling
The creation of complex molecules like this compound, which contains an unnatural amino acid (2-Naphthylalanine, 2-Nal), has been enabled by and has contributed to significant advancements in peptide synthesis and labeling techniques.
Solid-Phase Peptide Synthesis (SPPS): SPPS is the most widely used method for creating peptides and peptidomimetics. openaccessjournals.comopenaccessjournals.com This technique, where the peptide is built sequentially while anchored to a solid resin support, allows for the efficient production of complex sequences and facilitates the incorporation of unnatural amino acids. openaccessjournals.comingentaconnect.commdpi.com Recent advancements include the development of novel resins, coupling reagents, and protecting groups to improve the efficiency and purity of the final product, especially for "difficult" sequences. openaccessjournals.com
Synthesis of Unnatural Amino Acids: The design of advanced peptidomimetics relies heavily on the ability to synthesize and incorporate a wide variety of unnatural amino acids. ingentaconnect.comresearchgate.net These non-proteinogenic building blocks are used to introduce conformational constraints, enhance metabolic stability, and improve binding affinity. researchgate.netresearchgate.net Methodologies for their synthesis have become increasingly sophisticated, including enantioselective techniques that ensure the correct stereochemistry, which is often crucial for biological activity. ingentaconnect.comresearchgate.net
Complex Peptide Architectures: Modern synthetic methods allow for the creation of more elaborate peptide structures beyond linear chains. Techniques for generating cyclic peptides, stapled peptides, and macrocycles are now more accessible. openaccessjournals.com These strategies are employed to lock the peptide into its bioactive conformation, thereby increasing potency and stability. upc.edu
Labeling for Mechanistic Studies: The ability to label peptides and peptidomimetics is crucial for their use as chemical probes. For instance, the synthesis of radiolabeled or fluorescently tagged farnesyl diphosphate (B83284) analogs has been used to study the conformation of the lipid group within the FTase active site and in membrane environments. grantome.com Similarly, specific labeling of peptide fragments has been used to probe protein-protein interactions, such as those between Ras and its binding partners.
These synthetic advancements are critical for pushing the boundaries of medicinal chemistry, allowing for the creation of increasingly sophisticated molecules designed to modulate complex biological systems with high precision. openaccessjournals.com
Challenges and Opportunities in the Design of Bioactive Peptidomimetics
The development of peptidomimetics like this compound highlights both the immense opportunities and the significant hurdles in the field of drug discovery. nih.gov
Challenges:
Pharmacokinetic Properties: A primary challenge is achieving good drug-like properties. Peptides and many early peptidomimetics often suffer from low oral bioavailability, poor membrane permeability, and rapid clearance from the body. chemrxiv.orgfrontiersin.org
Metabolic Stability: The peptide bonds in these molecules are susceptible to cleavage by proteases, leading to a short half-life in the body. While peptidomimetics are designed to be more resistant, achieving high stability remains a key objective. researchgate.netnih.gov
Mimicking Complex Interfaces: Many peptidomimetics are designed to disrupt protein-protein interactions (PPIs). These interaction surfaces are often large and flat, making them difficult to target with small, drug-like molecules. chemrxiv.org
Synthesis and Scalability: The synthesis of complex peptidomimetics, especially those containing multiple unnatural amino acids or complex scaffolds, can be challenging and expensive, posing an obstacle to large-scale production. nih.gov
Opportunities:
Targeting "Undruggable" Targets: Peptidomimetics offer a powerful approach to modulate targets that have been considered "undruggable" by traditional small molecules, such as transcription factors and other PPIs. nih.gov
Enhanced Specificity and Potency: By mimicking the natural binding partner, peptidomimetics can achieve high potency and selectivity for their intended target, potentially leading to fewer off-target effects. researchgate.net
Rational Design: Advances in structural biology (like X-ray crystallography) and computational modeling allow for a more rational, structure-based design of peptidomimetics. pnas.orgfrontiersin.org This enables the precise tailoring of molecules to fit the target's binding site.
New Therapeutic Areas: The principles learned from developing FTase inhibitors are being applied to a wide range of diseases. For example, the FTI lonafarnib has been approved for treating Hutchinson-Gilford progeria syndrome, a rare aging disease also linked to farnesylation. mdpi.comnih.gov This demonstrates the potential of peptidomimetic-derived drugs beyond cancer. nih.gov
The field of bioactive peptidomimetics continues to be a fertile ground for innovation, bridging the gap between the biological specificity of large proteins and the favorable pharmacological properties of small molecules. bioscientifica.com
Q & A
Basic Research Questions
Q. What are the structural characteristics of H-Cys-Val-2-Nal-Met-OH, and how do they influence its biochemical interactions?
- Methodological Answer : The peptide sequence includes cysteine (Cys), valine (Val), 2-naphthylalanine (2-Nal), and methionine (Met), with a free thiol group from cysteine that may form disulfide bonds. Structural analysis typically employs techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to confirm sequence integrity and folding. The 2-Nal residue introduces aromatic hydrophobicity, which can enhance membrane interaction or receptor binding .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility challenges arise from hydrophobic residues like 2-Nal. Adjusting pH with NaOH (e.g., pH 8) improves aqueous solubility, as demonstrated in peptide handling protocols. For example, dissolving in H₂O at 1 mg/mL with ultrasonication and pH adjustment is a common approach . Buffered solutions (e.g., PBS) with low concentrations of organic solvents (e.g., <5% DMSO) may also be tested.
Q. What are the recommended storage conditions to maintain peptide stability?
- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight containers to prevent oxidation (e.g., methionine side chains) and hydrolysis. For short-term use, solutions should be aliquoted to avoid freeze-thaw cycles and kept at 4°C with protease inhibitors if necessary. Stability assays using HPLC can monitor degradation over time .
Advanced Research Questions
Q. How can conflicting data on the bioactivity of this compound across studies be reconciled?
- Methodological Answer : Discrepancies may stem from variations in experimental design (e.g., cell lines, assay conditions). A systematic review should be conducted following PRISMA guidelines, including sensitivity analyses to assess heterogeneity. Network meta-analysis (NMA) can compare indirect evidence from studies with differing control groups, addressing biases in head-to-head comparisons . Data should be stratified by variables like peptide purity (≥95% by HPLC) or solvent systems .
Q. What strategies are effective for designing dose-response studies to evaluate this peptide’s receptor-binding affinity?
- Methodological Answer : Use a logarithmic dose range (e.g., 1 nM–100 µM) to capture saturation effects. Competitive binding assays (e.g., SPR or radioligand displacement) should include positive controls (e.g., known antagonists) and account for nonspecific binding via parallel experiments with excess unlabeled ligand. Data normalization to baseline activity and Hill slope analysis improve reproducibility .
Q. How can researchers address challenges in synthesizing this compound with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Critical steps include:
- Coupling Optimization : Extend reaction times for 2-Nal due to steric hindrance.
- Disulfide Bond Formation : Use orthogonal protecting groups (e.g., Trt for Cys) and oxidative folding protocols (e.g., glutathione redox buffer).
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Purity should be validated via MS and amino acid analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
